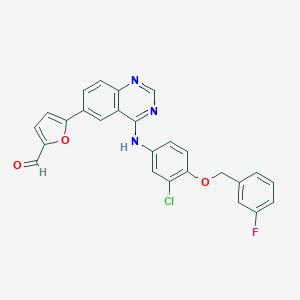

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde

Descripción general

Descripción

Lapatinib intermediate.

Mecanismo De Acción

Target of Action

The compound, also known as Lapatinib intermediate , primarily targets the HER2 (ErbB2) receptor . HER2 is a member of the human epidermal growth factor receptor (HER/EGFR/ERBB) family. Overexpression of this receptor plays a crucial role in the development and progression of certain aggressive types of breast cancer .

Mode of Action

As a tyrosine kinase inhibitor , the compound binds to the intracellular phosphorylation site of the HER2 receptor . This binding inhibits the activation and signaling of the HER2 pathway, which in turn inhibits the growth and survival of HER2 overexpressing cancer cells .

Biochemical Pathways

The compound’s action affects the HER2 pathway . By inhibiting the tyrosine kinase activity of the HER2 receptor, it prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation and survival, so their inhibition leads to reduced tumor growth and survival .

Pharmacokinetics

It is known that the compound is a solid at room temperature, and it has slight solubility in dmso and very slight solubility in methanol . Its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C

Result of Action

The result of the compound’s action at the molecular level is the inhibition of the HER2 receptor’s tyrosine kinase activity . At the cellular level, this leads to the inhibition of cell proliferation and survival, resulting in reduced tumor growth in HER2-overexpressing cancers .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the pH level, temperature, and presence of other compounds can affect its stability and efficacy . It is recommended to store the compound under inert gas at 2–8 °C to maintain its stability .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 227.0 to 231.0 °C and a boiling point of 650.3±55.0 °C . It is also known that this compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Dosage Effects in Animal Models

It is known that this compound can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Actividad Biológica

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde, commonly referred to by its CAS number 231278-84-5, is a synthetic compound derived from quinazoline and furan structures. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer applications.

The molecular formula of the compound is , with a molecular weight of 473.89 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 473.89 g/mol |

| Melting Point | 229 °C |

| CAS Number | 231278-84-5 |

The biological activity of this compound primarily involves its interaction with various molecular targets, notably the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Inhibition of these receptors is crucial for preventing the proliferation of cancer cells. The compound's structure allows it to effectively bind to these receptors, blocking their signaling pathways which are often upregulated in various cancers.

Biological Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Its efficacy has been evaluated through various assays, demonstrating its potential as an anticancer agent.

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 5 µM across different cell lines, indicating potent activity.

Case Studies

- MCF-7 Breast Cancer Cells : Treatment with the compound resulted in a significant decrease in cell viability, with an IC50 of approximately 2 µM. Flow cytometry analysis confirmed increased apoptosis rates.

- A549 Lung Cancer Cells : The compound demonstrated an IC50 value of around 1 µM, with mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-2.

- HCT116 Colon Cancer Cells : A notable reduction in cell proliferation was observed, along with cell cycle arrest at the G1 phase.

Propiedades

IUPAC Name |

5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17ClFN3O3/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24/h1-13,15H,14H2,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPZOUAAXRXPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457833 | |

| Record name | 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231278-84-5 | |

| Record name | (5-(4-(4-((3-Fluorobenzyl)oxy)-3-chloroanilino)-6-quinazolinyl)-2-furancarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231278845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-(4-(4-((3-FLUOROBENZYL)OXY)-3-CHLOROANILINO)-6-QUINAZOLINYL)-2-FURANCARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA9X87F37H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.